molecular formula C21H27N7O14P2-2 B1257959 NADH dianion

NADH dianion

Cat. No.: B1257959
M. Wt: 663.4 g/mol
InChI Key: BOPGDPNILDQYTO-NNYOXOHSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The NADH dianion is the physiologically active, reduced form of nicotinamide adenine dinucleotide (NAD), a central coenzyme in cellular metabolism. It serves as a critical hydride donor in over 300 enzymatic reactions, driving ATP synthesis through mitochondrial oxidative phosphorylation and playing a fundamental role in processes like glycolysis and the TCA cycle . The NADH/NAD+ ratio is a key indicator of cellular redox state, influencing metabolic flux, energy production, and signaling pathways . Beyond its canonical role in energy metabolism, NADH is essential for research on NAD-consuming signaling enzymes such as sirtuins and PARPs, which regulate DNA repair, gene expression, and aging . Research into the dynamics of NAD+/NADH ratios provides vital insights into metabolic health, age-related diseases, and cellular stress responses . This product is classified as Research Use Only (RUO), meaning it is exclusively tailored for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O14P2-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Electronic Structure of Nadh Dianion

Spectroscopic Fingerprints for Mechanistic Investigation

UV-Visible Absorption Spectroscopy in Redox Transformations

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to monitor the redox state of NADH. NADH exhibits two distinct absorption peaks: one at approximately 260 nm, attributed to the π-π* transition of the adenine (B156593) ring, and another at 340 nm, corresponding to the n-π* transition of the dihydronicotinamide ring chinesechemsoc.orgresearchgate.net. In contrast, the oxidized form, NAD+, absorbs strongly at 259 nm but lacks the characteristic absorption at 340 nm chinesechemsoc.orgresearchgate.net.

This spectral difference allows for the quantitative tracking of NADH oxidation to NAD+ by observing a decrease in absorbance at 340 nm and a concomitant increase at 260 nm chinesechemsoc.orgresearchgate.netscienceopen.com. This property makes UV-Vis spectroscopy an indispensable tool for studying enzyme kinetics and metabolic pathways involving NADH/NAD+ interconversion.

Table 1: UV-Visible Absorption Characteristics of NADH and NAD+

CompoundPrimary Absorption Peak (nm)Secondary Absorption Peak (nm)Chromophore Responsible (340 nm)
NADH260340Dihydronicotinamide ring chinesechemsoc.orgresearchgate.net
NAD+259NoneN/A

Fluorescence Characteristics and Environmental Sensitivity

NADH is intrinsically fluorescent, a property that is absent in its oxidized form, NAD+ researchgate.net. When excited with ultraviolet light in the range of 320-380 nm (with a maximum around 340 nm), NADH emits fluorescence in the blue-green region of the spectrum, with an emission band typically between 420-480 nm and a maximum around 450 nm researchgate.networldscientific.com.

The fluorescence properties of NADH are highly sensitive to its microenvironment, including factors such as temperature, pH, and its binding state with proteins mdpi.comcolab.wsresearchgate.net. For instance, protein-bound NADH often displays a shift in its fluorescence emission maximum (around 445 nm) and longer fluorescence decay times compared to free NADH (around 460 nm) worldscientific.commdpi.com. This environmental sensitivity enables the use of NADH fluorescence as a probe for monitoring cellular metabolic states and conformational changes in proteins to which it binds worldscientific.comcolab.ws.

Table 2: Fluorescence Properties of Free and Protein-Bound NADH

NADH StateExcitation Maximum (nm)Emission Maximum (nm)
Free NADH~340 worldscientific.com~460 worldscientific.com
Protein-bound NADH~340 worldscientific.com~445 worldscientific.com

Nuclear Magnetic Resonance (NMR) for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural dynamics and conformational changes of biomolecules like NADH nih.govresearchgate.netpdbj.orgcambridge.orgnih.gov. It provides atomic-level insights into how NADH interacts with other molecules and how its own structure fluctuates over time cambridge.org.

Studies utilizing 31P NMR spectroscopy have revealed the conformational landscape of NADH, particularly how its structural flexibility is influenced by solvent composition and ion binding nih.gov. The pyrophosphate moiety, which connects the two nucleotide units, acts as a critical pivot point for the molecule's folding and unfolding dynamics, and 31P NMR signals are sensitive to these changes nih.gov. Furthermore, NMR relaxation measurements can provide information on millisecond timescale conformational exchange in free NAD+ and restricted motion of the NADH carboxamide group upon enzyme binding researchgate.net. High-resolution NMR, often combined with molecular dynamics simulations, has been instrumental in understanding the structural basis of NADH binding to proteins, such as the voltage-dependent anion channel (VDAC), and how this binding can affect protein function without necessarily triggering a major structural change in the protein itself pdbj.orgnih.gov.

Vibrational Spectroscopy (IR, Raman) of the Dihydropyridine (B1217469) Ring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary insights into the molecular vibrations and structural features of compounds like NADH, particularly focusing on the dihydropyridine ring horiba.comstellarnet.usmt.com. These methods generate unique "chemical fingerprints" that are characteristic of specific bonds and molecular configurations horiba.comstellarnet.us.

IR spectroscopy measures the absorption of infrared radiation by molecules, where specific frequencies correspond to the vibrational modes of molecular bonds that possess a changing dipole moment during vibration stellarnet.usmt.com. Raman spectroscopy, on the other hand, relies on the inelastic scattering of light, where the scattered light's energy shift provides information about molecular vibrations that induce a change in polarizability horiba.comstellarnet.us. Raman is particularly advantageous for studying molecules in aqueous solutions, a common biological environment, as water has a weak Raman signal horiba.com.

While general principles of IR and Raman spectroscopy apply to NADH, detailed research findings specifically on the vibrational modes of the dihydropyridine ring of the NADH dianion would provide precise information about the bond stretches and bends within this crucial redox-active moiety. These techniques can differentiate between subtle structural variations and interactions within the ring, offering a deeper understanding of its electronic and conformational states during enzymatic reactions.

Compound Names and PubChem CIDs

Hydride Transfer Mechanisms Involving Nadh Dianion

Fundamental Principles of Enzymatic Hydride Transfer

Enzymatic reactions involving NADH are characterized by their remarkable efficiency and specificity. The enzyme's active site provides a precisely tailored environment that facilitates the transfer of a hydride from the NADH cofactor to a substrate. This process is not a simple chemical event but is governed by fundamental principles, including the stereospecificity of the transfer and the contribution of quantum mechanical effects.

The transfer of a hydride from NADH occurs specifically from the C4 position of the dihydronicotinamide ring. nih.gov This carbon atom is prochiral, meaning it can become a chiral center upon substitution. The two hydrogen atoms at this position are diastereotopic and are designated as pro-R and pro-S. A key feature of NAD(P)H-dependent enzymes is that they exhibit strict stereospecificity, selectively removing either the pro-R or the pro-S hydrogen. d-nb.inforsc.org

This specificity is a direct consequence of the way NADH binds within the enzyme's active site. The cofactor is locked into a specific conformation, exposing only one face of the dihydronicotinamide ring to the substrate. Enzymes are thus classified as either pro-R-specific (A-type) or pro-S-specific (B-type) dehydrogenases. rsc.org This characteristic is crucial for understanding an enzyme's reaction mechanism and active site architecture. d-nb.info For example, in studies of mitochondrial Complex I, the primary kinetic isotope effect confirms that hydride transfer is stereospecific, occurring from the pro-S position of the nicotinamide (B372718) ring. nih.gov Similarly, research on FMN-dependent NADH-indigo reductase from Bacillus smithii used deuterium-labeled NADH to demonstrate that the pro-S hydrogen is specifically transferred. rsc.org

The stereospecificity of various oxidoreductases has been extensively cataloged, providing insight into their evolutionary relationships and catalytic mechanisms.

Table 1: Stereospecificity of Hydride Transfer for Various NADH-Dependent Enzymes
EnzymeStereospecificitySubstrateReference
Horse Liver Alcohol Dehydrogenasepro-R (A-type)Ethanol d-nb.info
Yeast Alcohol Dehydrogenasepro-R (A-type)Ethanol d-nb.info
Lactate Dehydrogenase (from heart)pro-R (A-type)L-Lactate d-nb.info
Glycerol-3-Phosphate Dehydrogenasepro-S (B-type)Glycerol-3-phosphate d-nb.info
Glucose-6-Phosphate Dehydrogenasepro-S (B-type)Glucose-6-phosphate d-nb.info
Mitochondrial Complex Ipro-S (B-type)Flavin mononucleotide (FMN) nih.gov

Classical transition state theory alone cannot fully account for the catalytic proficiency of many enzymes. rsc.org For reactions involving the transfer of light particles like hydrogen, quantum mechanical tunneling can play a significant role. edgccjournal.orgnad.com Tunneling is a phenomenon where a particle penetrates an energy barrier rather than surmounting it, a process forbidden by classical physics. rsc.org This effect is particularly relevant for hydride transfer from NADH, as the small mass of the hydride facilitates its wave-like behavior. rsc.orgnad.com

Evidence for tunneling in NADH-dependent reactions comes from studies of kinetic isotope effects (KIEs), which compare the reaction rates of hydrogen- and deuterium-labeled substrates. edgccjournal.org Significant deviations from the semiclassical limit, such as unusually large KIE values or temperature-independent KIEs, are considered strong indicators of quantum tunneling. nih.govedgccjournal.org In many wild-type enzymes, KIEs are observed to be nearly independent of temperature, suggesting that the enzyme's structure and dynamics have evolved to facilitate tunneling. nih.govresearchgate.net These enzymes are thought to utilize protein vibrations to transiently shorten the donor-acceptor distance (DAD), creating "tunneling-ready" configurations that enhance the probability of hydride transfer. rsc.orgnih.gov

For example, studies on flavoenzymes like morphinone (B1233378) reductase have shown that the temperature-dependent behavior of the primary KIE for flavin reduction by a nicotinamide coenzyme indicates that quantum mechanical tunneling is a major factor in the hydride transfer step. edgccjournal.org

Theoretical Models of Hydride Transfer Pathways

The mechanism of hydride transfer from NADH can be modeled as either a single-step (concerted) transfer of a hydride ion (H-) or a multi-step process involving the sequential or coupled transfer of an electron and a proton. rsc.org Computational methods, such as density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, are invaluable tools for elucidating these pathways. nih.govnih.gov

These models allow researchers to map the potential energy surface of the reaction, identify transition states, and calculate activation energies. nih.gov For instance, QM/MM models of the reaction in HMG-CoA reductase predict that the activation energy for the hydride transfer is consistent with experimental rates only when a key glutamic acid residue in the active site is protonated. nih.gov This highlights the critical role of the protein environment in modulating the reaction.

Theoretical studies also explore the nature of the charge-transfer complex formed between the NADH donor and the acceptor substrate prior to the reaction. researchgate.net The geometry and electronic structure of this pre-reaction complex are critical determinants of the subsequent hydride transfer kinetics. Models suggest that a tighter charge-transfer complex, leading to a shorter and more rigidly defined donor-acceptor distance, correlates with a weaker temperature dependence of the KIE, which is a hallmark of efficient quantum tunneling. researchgate.net DFT calculations performed on the reductive amination of a ketoacid by NADH supported a one-step hydride anion transfer to an iminium ion intermediate as the most plausible pathway, with a calculated energy barrier consistent with experimental observations. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in NADH-Dependent Reactions

While many NADH-dependent reactions are described as direct hydride transfers, some are better characterized by a proton-coupled electron transfer (PCET) mechanism. rsc.orgbiorxiv.org In a PCET reaction, an electron and a proton are transferred in a single concerted elementary step, though they originate from and are transferred to different orbitals. biorxiv.org This mechanism is distinct from pathways involving separate, sequential transfers of an electron and then a proton (or vice versa).

PCET is particularly relevant in systems where the direct transfer of a hydride is thermodynamically or kinetically unfavorable. The initial reaction in mitochondrial Complex I, the transfer of reducing equivalents from NADH to flavin mononucleotide (FMN), is a well-studied example. nih.govrsc.org Mechanistic models based on large-scale DFT and QM/MM simulations propose that this reaction is initiated by a hydrogen atom (H•) transfer that is coupled to an electron transfer between the aromatic ring systems of NADH and FMN. nih.govrsc.org This concerted process forms NAD+ and a flavin intermediate (FMNH-), which then drives subsequent electron transfer to the iron-sulfur clusters of the respiratory chain. rsc.org The coupling of proton and electron movement is essential for energy transduction in these complex bioenergetic systems.

Solvent and Environmental Effects on Hydride Transfer Kinetics

The rate and mechanism of hydride transfer from NADH are highly sensitive to the surrounding environment, both in solution and within an enzyme's active site. The solvent can influence the stability of the reactants, the transition state, and the products, thereby altering the reaction kinetics.

Studies on NADH model reactions in different aprotic solvents have shown a direct correlation between the solvent's properties and the characteristics of quantum tunneling. nih.gov Specifically, a weaker temperature dependence of the KIE (indicative of more prominent tunneling) is observed in more polar aprotic solvents. nih.gov This is attributed to the fact that more polar solvents can better stabilize the charge-transfer complex between the NADH analogue and the acceptor, resulting in a shorter average donor-acceptor distance. nih.govnih.gov This experimental finding in solution mimics the behavior observed in enzymes, supporting the hypothesis that the protein environment creates a "pre-organized" and rigid active site that minimizes the DAD and promotes efficient H-tunneling. nih.govnih.gov

The protein environment itself exerts multiple effects. It pre-organizes the substrates in the optimal orientation for reaction, provides catalytic residues that can act as general acids or bases to stabilize transition states, and creates a specific electrostatic environment. nih.gov Furthermore, the dynamic motions of the protein are now understood to be coupled to the chemical step, helping to sample the optimal conformations for efficient hydride transfer. edgccjournal.org

Table 2: Influence of Environmental Factors on Hydride Transfer KIEs
Environmental FactorObservationProposed Mechanism/ReasonReference
Increased Solvent Polarity (Aprotic)Weaker temperature dependence of KIE (smaller ΔEa)Stabilization of the charge-transfer complex, leading to a shorter and more rigid donor-acceptor distance (DAD). nih.gov
Enzyme Active Site (vs. Solution)Often nearly temperature-independent KIEs in wild-type enzymes.Protein dynamics promote sampling of short DADs, creating "tunneling-ready" states. nih.govresearchgate.net
Stronger Donor/Acceptor PairWeaker temperature dependence of KIE (smaller ΔEa)Formation of a stronger, more compact charge-transfer complex with less distance fluctuation. nih.govresearchgate.net
Mutations in Enzyme Active SiteIncreased temperature dependence of KIEs compared to wild-type.Disruption of the finely tuned protein dynamics that help sample short DADs. nih.gov

Enzymatic Catalysis and Interactions with Nadh Dianion

Coenzyme Binding and Molecular Recognition

The binding of the NADH dianion to an enzyme is the preliminary step for catalysis, involving a precise fit between the coenzyme and the enzyme's active site. This interaction is governed by a combination of factors including shape complementarity, electrostatic interactions, and hydrogen bonding.

Enzymes that utilize NADH exhibit a high degree of specificity for this coenzyme over its oxidized counterpart, NAD+, and other nucleotides. This specificity is a result of distinct amino acid residues within the coenzyme-binding pocket. wikipedia.org The binding of NADH is often associated with a significant enhancement of its intrinsic fluorescence, a phenomenon that can be harnessed to determine the concentration of enzyme binding sites and the dissociation constant for NADH. massey.ac.nz For instance, studies with sheep liver aldehyde dehydrogenase have shown that the binding sites for NADH are equivalent, with a determined dissociation constant (Kd) of 1.2 µM, indicating a high affinity. massey.ac.nz

The affinity of enzymes for the this compound can be influenced by various factors, including pH and the presence of substrates or inhibitors. For example, the binding of NADH to human liver β3β3 alcohol dehydrogenase is pH-dependent, with a pKa of 8.1 ± 0.2, suggesting that the ionization state of a particular residue affects NADH affinity. acs.org Furthermore, the mitochondrial membrane's impermeability to NADH leads to distinct cytoplasmic and mitochondrial NADH pools, with shuttle systems like the malate-aspartate shuttle facilitating the transfer of reducing equivalents. drugbank.com

The binding of the this compound is not merely a passive event but can induce significant conformational changes in the enzyme. In many dehydrogenases, the binding of the coenzyme triggers a shift from an "open" to a "closed" conformation, which is crucial for creating a catalytically competent active site. nih.gov This induced-fit mechanism ensures that the substrate is correctly positioned relative to the nicotinamide (B372718) ring of NADH for efficient hydride transfer.

Beyond its direct role in the active site, the this compound can also function as an allosteric regulator, influencing enzyme activity by binding to a site distinct from the active site. This allosteric binding can either inhibit or activate the enzyme.

A notable example of allosteric inhibition is seen in the pyruvate (B1213749) dehydrogenase complex (PDC), where an increased NADH/NAD+ ratio leads to the activation of pyruvate dehydrogenase kinase (PDK). wikipedia.org PDK, in turn, phosphorylates and inactivates the PDC, thus downregulating carbohydrate metabolism. wikipedia.org This mechanism is a key regulatory checkpoint in cellular metabolism.

Conversely, allosteric activation by dianions has been demonstrated in enzymes like glycerol-3-phosphate dehydrogenase (GPDH). While phosphite (B83602) dianion itself binds weakly to GPDH, its presence significantly activates the enzyme-catalyzed reduction of a truncated substrate by NADH. nih.govnih.gov This suggests that the binding energy of the dianion is primarily utilized to stabilize the transition state of the reaction. nih.govnih.gov In some cases, NADH can compete with substrates for binding at an allosteric anion-binding site, thereby modulating substrate inhibition. nih.gov For instance, in Mycobacterium tuberculosis D-3-phosphoglycerate dehydrogenase, NADH binding to an allosteric site can eliminate substrate inhibition. nih.gov

Table 1: Allosteric Regulation by this compound and Related Anions

Enzyme Effector Type of Regulation Mechanistic Insight
Pyruvate Dehydrogenase Complex (PDC) NADH/NAD+ ratio Allosteric Inhibition High NADH/NAD+ activates PDK, which inactivates PDC. wikipedia.org
Glycerol-3-Phosphate Dehydrogenase (GPDH) Phosphite dianion Allosteric Activation Dianion binding stabilizes the transition state of the reaction. nih.govnih.gov
M. tuberculosis D-3-Phosphoglycerate Dehydrogenase NADH Modulation of Substrate Inhibition NADH competes with substrate for binding at an allosteric anion-binding site. nih.gov
Lactate Dehydrogenase (bacterial) Fructose 1,6-bisphosphate (FBP) Allosteric Activation FBP binding at a site adjacent to the active site induces a conformational change. proteopedia.org

Mechanistic Investigations of NADH-Dependent Enzyme Classes

The versatility of the this compound as a hydride donor is central to the catalytic mechanisms of a wide range of oxidoreductases. Detailed mechanistic studies have elucidated the intricate steps involved in these enzyme-catalyzed reactions.

Dehydrogenases are a prominent class of enzymes that catalyze the oxidation of a substrate by transferring a hydride ion to an acceptor, typically NAD+ or NADP+. The reverse reaction, the reduction of a substrate, involves the transfer of a hydride from NADH or NADPH.

A key aspect of enzyme catalysis is the stabilization of the transition state of the reaction, which significantly lowers the activation energy. In dehydrogenase reactions involving the this compound, the enzyme active site is exquisitely structured to stabilize the transition state for hydride transfer.

In alcohol dehydrogenases (ADHs), for example, the binding of the substrate and coenzyme induces a conformational change that sequesters the active site from the solvent. nih.gov This environment enhances electrostatic interactions. In the oxidation of alcohols, a proton relay system involving active site residues facilitates the deprotonation of the alcohol, forming a zinc-bound alkoxide. nih.gov The structure of horse liver ADH complexed with NAD+ and a substrate analog shows the nicotinamide ring to be strained towards a quasi-boat conformation, which is thought to resemble the transition state for hydride transfer. nih.gov

The transfer of a hydride ion from the C4 position of the NADH nicotinamide ring to the substrate is the chemical crux of the reaction. The efficiency and specificity of this transfer are orchestrated by the precise positioning of the substrate and coenzyme by active site residues.

In malate (B86768) dehydrogenase, a conserved catalytic dyad of histidine and aspartate is crucial. ebi.ac.uksquarespace.com The histidine residue acts as a general base, abstracting a proton from the hydroxyl group of malate, which facilitates the subsequent hydride transfer to NAD+. ebi.ac.uksquarespace.com The adjacent aspartate residue stabilizes the protonated state of the histidine. ebi.ac.uk Furthermore, conserved arginine residues are vital for binding the carboxylate groups of the substrate, ensuring its correct orientation for catalysis. squarespace.comsquarespace.com

Horse liver alcohol dehydrogenase utilizes a catalytic zinc ion to bind and polarize the substrate's carbonyl group (in the case of aldehyde reduction) or to facilitate deprotonation of the alcohol (in the case of alcohol oxidation). nih.gov A serine residue, Ser-48, participates in a proton relay system. nih.gov The distance between the C4 of the nicotinamide ring and the substrate's carbon atom that accepts the hydride is critical, typically around 3.4 Å in the Michaelis complex. nih.gov

Table 2: Key Active Site Residues in Dehydrogenases

Enzyme Key Residue(s) Role in Catalysis
Malate Dehydrogenase His-Asp dyad Proton relay system; His acts as a general base. ebi.ac.uksquarespace.com
Malate Dehydrogenase Conserved Arginines Substrate binding and orientation; stabilization of negative charge. ebi.ac.uksquarespace.com
Alcohol Dehydrogenase Catalytic Zinc Substrate binding and polarization. nih.gov
Alcohol Dehydrogenase Ser-48 Participates in a proton relay system. nih.gov
Alcohol Dehydrogenase Leu-57, Leu-116 Adapt to accommodate different alcohol substrates. nih.gov

Reductases (e.g., Xylose Reductase, NADH Peroxidase)

The this compound serves as a crucial hydride donor in a variety of enzymatic reactions catalyzed by reductases. These enzymes facilitate the reduction of a wide array of substrates, playing vital roles in metabolism and detoxification.

Xylose Reductase:

Xylose reductase (XR), a member of the aldo-keto reductase (AKR) superfamily, catalyzes the NAD(P)H-dependent reduction of xylose to xylitol, the initial step in the xylose utilization pathway. wikipedia.org While many AKRs show a preference for NADPH, some, like xylose reductase from Candida tenuis (AKR2B5), can efficiently utilize NADH. nih.govasm.org The ability to use NADH is often attributed to specific structural features, such as a mobile glutamate (B1630785) residue that can accommodate the adenosine (B11128) portion of both NAD⁺ and NADP⁺. nih.gov

NADH Peroxidase:

NADH peroxidase (Npx) is a flavoprotein that catalyzes the reduction of hydrogen peroxide to water, using the this compound as the electron donor. ebi.ac.ukwikipedia.orgnzytech.com This enzyme is crucial for detoxifying reactive oxygen species within the cell. wikipedia.org The reaction mechanism of NADH peroxidase from Enterococcus faecalis is unique as it involves a cysteine-sulfenic acid (-SOH) redox center. ebi.ac.ukwikipedia.org

The catalytic cycle involves the reduction of the enzyme-bound FAD by NADH to FADH₂. ebi.ac.uk This is followed by the reaction of the reduced enzyme with hydrogen peroxide. A key cysteine residue (Cys42 in E. faecalis) in its thiolate form performs a nucleophilic attack on the peroxide, leading to the formation of a cysteine-sulfenic acid intermediate and the release of a water molecule. ebi.ac.ukwikipedia.org Subsequently, a second NADH molecule reduces the cysteine-sulfenic acid back to the thiol form, regenerating the active enzyme and producing another water molecule. wikipedia.orgnih.gov The hydride transfer from NADH to FAD is a critical step in this cycle. ebi.ac.uk

NADH-Dependent Electron Transport Chain Complexes (e.g., Complex I)

The this compound is the primary electron donor to the mitochondrial electron transport chain (ETC), initiating the process of oxidative phosphorylation. This process begins at Complex I, also known as NADH:ubiquinone oxidoreductase. mdpi.comlibretexts.org

Electron Transfer Pathways within Complex I

Complex I is a large, multi-subunit enzyme embedded in the inner mitochondrial membrane. mdpi.comwikipedia.org It catalyzes the transfer of two electrons from the this compound to ubiquinone (Q), a lipid-soluble electron carrier. mdpi.comlibretexts.org The electron transfer pathway within Complex I is a highly organized, multi-step process involving a series of redox cofactors. mdpi.comnih.gov

The process begins with the binding of the this compound to a specific site on the peripheral arm of Complex I. libretexts.orgwikipedia.org The two electrons are then transferred as a hydride ion to a flavin mononucleotide (FMN) prosthetic group, reducing it to FMNH₂. libretexts.orgwikipedia.org From FMNH₂, the electrons are passed one at a time through a chain of iron-sulfur (Fe-S) clusters. libretexts.orgwikipedia.org These clusters are arranged in a specific spatial orientation, acting as stepping stones to facilitate long-range electron transfer across the complex. libretexts.org There are several types of Fe-S clusters in Complex I, including both binuclear [2Fe-2S] and tetranuclear [4Fe-4S] clusters. wikipedia.org The electrons travel along this Fe-S cluster chain to the terminal electron acceptor, ubiquinone, which is reduced to ubiquinol (B23937) (QH₂). mdpi.comlibretexts.org

Coupling of Electron Transfer to Proton Translocation Mechanisms

The transfer of electrons from the this compound to ubiquinone through Complex I is an exergonic process, releasing a significant amount of free energy. mdpi.com This energy is harnessed by Complex I to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton motive force. mdpi.commdpi.com For every two electrons transferred from NADH, four protons are translocated across the inner mitochondrial membrane. mdpi.com

The precise mechanism by which electron transfer is coupled to proton translocation is still an area of active research, but it is believed to involve conformational changes within the protein structure of Complex I. wikipedia.org As electrons move through the Fe-S cluster chain, they induce changes in the protein's shape. These conformational changes are thought to alter the pKa values of amino acid residues in the membrane-spanning domain of the complex, causing them to bind protons on the matrix side and release them into the intermembrane space. wikipedia.org This process effectively links the redox energy of NADH oxidation to the establishment of the proton gradient that drives ATP synthesis.

Enzyme Kinetics and Isotope Effects

The study of enzyme kinetics provides quantitative insights into the rates of enzyme-catalyzed reactions and the factors that influence them. Isotope effects, in particular, are powerful tools for elucidating the detailed mechanisms of these reactions, including the role of the this compound.

Steady-State and Pre-Steady-State Kinetic Analyses

Kinetic analyses of enzymes that utilize the this compound can be performed under both steady-state and pre-steady-state conditions.

Steady-State Kinetics: This approach measures the rate of the reaction after the initial transient phase, when the concentrations of enzyme-substrate intermediates are relatively constant. By varying the concentrations of the this compound and the other substrates, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. nih.gov For example, in the case of a chromate (B82759) reductase from Gluconacetobacter hansenii, steady-state kinetics revealed that NADH acts as a substrate inhibitor, where catalysis requires chromate to bind before the this compound. plos.org

Primary and Secondary Kinetic Isotope Effects (KIEs) for Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are changes in the reaction rate that occur upon isotopic substitution. They are a powerful tool for investigating reaction mechanisms, particularly for hydride transfer reactions involving the this compound. This is achieved by comparing the reaction rates with NADH versus its deuterated isotopologue, (4R)-[4-²H]NADH (NADD).

Primary KIEs: A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. For NADH-dependent reactions, a significant primary KIE (typically >1) upon substitution of hydrogen with deuterium (B1214612) at the C4 position of the nicotinamide ring provides strong evidence that hydride transfer is at least partially rate-limiting. capes.gov.brnih.gov For example, studies on glycerol-3-phosphate dehydrogenase showed primary deuterium KIEs on kcat/KGA, indicating that hydride transfer from NADH is a key step. nih.gov The magnitude of the KIE can also provide insights into the transition state structure of the hydride transfer step. acs.org

Secondary KIEs: Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. While less commonly discussed for the this compound itself, solvent isotope effects (switching from H₂O to D₂O) can provide information about the role of proton transfers in the mechanism. For instance, in the reaction catalyzed by Streptococcus faecalis NADH peroxidase, solvent isotope effects were observed, suggesting the involvement of proton transfer in the oxidative half-reaction. nih.gov

The table below summarizes kinetic isotope effect data for selected NADH-dependent enzymes.

EnzymeSubstrateKinetic ParameterPrimary D-KIESolvent Isotope Effect (D₂O)Reference
Candida tenuis Xylose ReductaseD-Xylosekcat1.55 ± 0.09- capes.gov.br
Candida tenuis Xylose ReductaseD-Xylosekcat/Kxylose2.09 ± 0.310.89 ± 0.14 capes.gov.br
Glycerol-3-phosphate DehydrogenaseGlycolaldehydekcat/KGA2.4 - 2.9- nih.gov
Streptococcus faecalis NADH PeroxidaseH₂O₂V7.2 (at pH 5.5)Observed on V nih.gov
Morphinone (B1233378) ReductaseFMNk_redIncreases with pressure- pnas.org

Pressure Effects on Enzyme Kinetics and Hydride Transfer

The application of high hydrostatic pressure has emerged as a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, particularly those involving the transfer of a hydride ion from the this compound. By perturbing the volume of the system, pressure can influence reaction rates, providing insights into the volume changes that occur during the formation of the transition state. The effect of pressure on enzyme kinetics is quantified by the activation volume (ΔV‡), which is the change in the partial molar volume of the system when moving from the reactant state to the transition state. A negative activation volume indicates that the reaction is accelerated by pressure, while a positive value signifies deceleration.

Detailed Research Findings

Studies on various enzymes that utilize NADH have demonstrated that pressure can significantly modulate both the binding of the coenzyme and the catalytic step of hydride transfer.

In the case of morphinone reductase (MR) , a well-studied model system, the reductive half-reaction involves the transfer of a hydride from NADH to the enzyme's flavin mononucleotide (FMN) cofactor. Research has shown that increasing hydrostatic pressure from 1 bar up to 2 kbar substantially accelerates this hydride transfer step. nih.gov This acceleration corresponds to a negative activation volume, indicating that the transition state occupies a smaller volume than the reactant state (enzyme-NADH complex). pnas.org

Molecular dynamics simulations have corroborated these experimental findings, predicting that increasing pressure leads to a decrease in the donor-acceptor distance (DAD) between the C4 of the NADH nicotinamide ring and the N5 of the FMN isoalloxazine ring. researchgate.net This compression of the active site is thought to facilitate more efficient hydride transfer.

Another enzyme, lactate dehydrogenase (LDH) from rabbit muscle, exhibits more complex behavior under pressure. At 1 kbar, the enzyme shows rapid deactivation when incubated with NADH alone. However, the addition of the substrate, pyruvate, not only initiates the reaction but also stabilizes the enzyme, allowing the reaction to proceed at a constant rate. nih.gov This suggests that the binding of the substrate induces a conformational change that protects the enzyme from pressure-induced inactivation and that the complete ternary complex (LDH-NADH-pyruvate) is more compact or stable under high pressure. nih.gov

Activation Volume and Kinetic Isotope Effects

A key parameter in understanding pressure effects is the activation volume (ΔV‡). For the hydride transfer in morphinone reductase, the activation volume has been determined with significant precision. At 25°C, the reaction with NADH exhibits an activation volume of -15.6 cm³·mol⁻¹. nih.govpnas.org

Furthermore, the study of kinetic isotope effects (KIEs) under pressure provides deeper mechanistic insights. The KIE is the ratio of the rate of reaction with the light isotope (hydrogen) to the rate with the heavy isotope (deuterium). For many classical over-the-barrier reactions, the KIE is expected to be largely independent of pressure. pnas.org However, in the case of morphinone reductase, the primary KIE for hydride transfer increases significantly with pressure, rising from 4.0 at 1 bar to 5.2 at 2 kbar (at 25°C). nih.govpnas.org

This pressure-dependent KIE is considered strong evidence for the involvement of nuclear quantum tunneling in the hydride transfer step. researchgate.netpnas.org The increase in KIE with pressure is explained by the compression of the donor-acceptor distance, which enhances the probability of tunneling. The activation volume for the reaction with deuterated NADH (NAD²H) is less negative (-11.6 cm³·mol⁻¹) than for NADH, resulting in a pressure dependence of the KIE (ΔΔV‡ = ΔV‡H − ΔV‡D = -4.0 cm³·mol⁻¹). nih.govpnas.org

The effect of pressure on the binding of NADH to morphinone reductase has also been investigated. At 10°C, the dissociation constant (Kd) for NADH increases with pressure, indicating weaker binding at higher pressures. pnas.orgpnas.org Conversely, at 40°C, there is no significant change in Kd with pressure, suggesting a temperature-dependent interplay of enthalpy and entropy in the binding process. pnas.orgpnas.org

The following tables summarize the key kinetic and thermodynamic parameters observed in studies of pressure effects on NADH-dependent enzymes.

Table 1: Pressure and Temperature Effects on Morphinone Reductase (MR) Kinetics

Parameter Condition Value
Activation Volume (ΔV‡)
ΔV‡ (NADH) 25°C -15.6 ± 0.8 cm³·mol⁻¹ pnas.org
ΔV‡ (NAD²H) 25°C -11.6 ± 0.5 cm³·mol⁻¹ pnas.org
ΔΔV‡ (ΔV‡H - ΔV‡D) 25°C -4.0 ± 1.3 cm³·mol⁻¹ pnas.org
Kinetic Isotope Effect (KIE)
KIE (kH/kD) 1 bar, 25°C 4.0 nih.govpnas.org
KIE (kH/kD) 2 kbar, 25°C 5.2 nih.govpnas.org
NADH Dissociation Constant (Kd)
Kd 1 bar, 10°C 93 ± 14 µM pnas.orgpnas.org
Kd 2 kbar, 10°C 219 ± 37 µM pnas.orgpnas.org
Kd 1 bar, 40°C 302 ± 44 µM pnas.orgpnas.org

Table 2: Summary of Pressure Effects on Hydride Transfer Rate in Morphinone Reductase at 25°C

Pressure Hydride Transfer Rate (NADH) Deuteride Transfer Rate (NAD²H)
1 bar 50 s⁻¹ nih.gov 12 s⁻¹ nih.gov

Based on a thorough review of the available scientific literature, there is a significant scarcity of research focused specifically on the "this compound" that would allow for the creation of a detailed article following the provided outline.

Computational and theoretical studies have extensively investigated the properties and reactivity of the neutral nicotinamide adenine (B156593) dinucleotide (NADH) molecule, its oxidized form (NAD+), and the one-electron reduced NADH anion radical. However, the "this compound" (NADH²⁻) is not a commonly studied species, and dedicated research on its electronic structure, reaction pathways, and dynamics is not present in the reviewed sources.

A single definition for the "this compound" was found in the context of a computational drug screening study, where it is described as the species formed from the deprotonation of the two hydroxyl groups on the diphosphate (B83284) bridge, which would be the predominant form at a physiological pH of 7.3. nih.gov However, this study only utilized the dianion as a potential ligand in docking simulations and did not provide any of the specific computational analysis required by the requested article outline, such as Quantum Chemical calculations, Molecular Dynamics simulations of its conformational dynamics, or QM/MM simulations. nih.govresearchgate.netresearchgate.net

Therefore, it is not possible to generate a scientifically accurate and well-sourced article that strictly adheres to the requested sections and subsections focusing solely on the this compound. The necessary research findings to populate the following topics are not available in the public domain:

Computational and Theoretical Approaches to Nadh Dianion Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Attempting to create content for these sections without supporting scientific literature would result in speculation and unsubstantiated information, which falls outside the scope of this service. Further research into this specific chemical entity would be required before a comprehensive article on its computational and theoretical aspects could be written.

Modeling Enzyme Active Site Chemistry and Environment

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are frequently employed to simulate these complex systems. In this approach, the reactive core of the system—typically the nicotinamide (B372718) ring of NADH, the substrate, and key catalytic residues—is treated with high-level quantum mechanical calculations, which can accurately describe bond-breaking and bond-forming events. The remainder of the enzyme and the surrounding solvent are modeled using classical molecular mechanics force fields, which efficiently account for the broader environmental effects on the reaction. acs.org This dual approach allows for a balance between computational accuracy and feasibility, enabling the study of large biomolecular systems.

Studies on enzymes like horse liver alcohol dehydrogenase (HLADH) and formate (B1220265) dehydrogenase (FDH) have used these models to elucidate the role of the active site environment. For instance, DFT (Density Functional Theory) calculations have been used to investigate the hydride transfer from NADH to a substrate. osti.govaip.org These models demonstrate how the enzyme orchestrates the reaction by:

Preorganization: The active site is pre-organized to stabilize the transition state of the hydride transfer more than the ground state (the enzyme-NADH-substrate complex). mdpi.com This preorganization involves a network of electrostatic and steric interactions that correctly orient the dihydronicotinamide ring of NADH relative to the substrate.

Electrostatic Stabilization: The active site provides a specific electrostatic environment that facilitates the movement of the hydride. The dianionic phosphate (B84403) group of NADH is often anchored in a region rich in basic amino acid residues (like arginine or lysine) or metal ions (such as Zn(II) in HLADH), ensuring the correct orientation of the nicotinamide ring for catalysis. osti.gov

Conformational Dynamics: Molecular dynamics (MD) simulations show that the protein is not a static scaffold but a dynamic entity. researchgate.netmdpi.com The binding of the dianionic NADH molecule can induce conformational changes in the enzyme, often involving the closure of a loop over the active site to shield the reaction from the solvent and bring catalytic groups into their optimal positions. portlandpress.com

Table 1: Computational Methods for Modeling NADH in Enzyme Active Sites

Method Region Treated Strengths Typical Application
QM/MM QM: NADH ring, substrate, key residues. MM: Rest of protein, solvent. Balances accuracy and cost; good for reaction mechanisms. Simulating hydride transfer in dehydrogenases. acs.orgaip.org
DFT QM region of QM/MM or model systems. High accuracy for electronic structure and energies. Calculating activation energies and reaction pathways. osti.gov
MD Simulations Entire system (using classical force fields). Samples conformational space and dynamics over time. Studying protein dynamics upon NADH binding and loop closure. mdpi.com

Characterization of Transition States and Intermediates

A central goal of computational enzymology is to characterize the high-energy, transient species that define the reaction pathway: the transition states (TS) and any intermediates. For NADH-dependent enzymes, the key event is typically the transfer of a hydride ion (H⁻) from the C4 position of the dihydronicotinamide ring to a substrate.

Computational models have been instrumental in defining the geometry and energetics of these transition states. By calculating the potential energy surface of the reaction, researchers can identify the lowest-energy path from reactants to products and locate the saddle point corresponding to the transition state. mdpi.com For the hydride transfer reaction catalyzed by malate (B86768) dehydrogenase, computational modeling suggests a stepwise process where substrate deprotonation is followed by the rate-limiting hydride transfer, with a calculated activation free energy (ΔG‡) of +63 kJ/mol for the transfer step. portlandpress.com

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing transition state structures, and computational methods are used to predict KIEs for different theoretical TS models. nih.govresearchgate.net By comparing the computationally predicted KIEs with experimental values, the most likely transition state structure can be determined. Studies on the hydrolysis of the related NAD+ molecule, for example, used this combined approach to reveal a highly dissociative, oxocarbenium ion-like transition state. nih.govresearchgate.net For hydride transfer reactions, analysis of the transition state reveals the extent of bond breaking between the C4-H of NADH and bond formation with the substrate. These studies consistently show a concerted, though often asynchronous, process where the hydride is in flight between the donor and acceptor.

The environment of the enzyme active site is crucial for stabilizing this high-energy state. The electrostatic field of the protein, including contributions from the interactions with the dianionic phosphate tail of NADH, lowers the activation barrier significantly compared to the same reaction in aqueous solution. acs.org

Table 2: Calculated Energetics for NADH-Dependent Reactions

Enzyme/Reaction Method Calculated Parameter Value Reference
Malate Dehydrogenase Computational Modeling Activation Energy (ΔG‡) for Hydride Transfer +63 kJ/mol portlandpress.com
Alcohol Dehydrogenase EVB Free Energy Barrier (Δg‡) in Enzyme Lower than in water acs.org
NAD⁺ Hydrolysis (Diphtheria Toxin) BEBOVIB/KIE Leaving Group Bond Order at TS 0.02 nih.gov
NAD⁺ Hydrolysis (Diphtheria Toxin) BEBOVIB/KIE Nucleophile Bond Order at TS 0.03 nih.gov

Machine Learning and Artificial Intelligence Applications in NADH Research

More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate research and gain new insights into systems involving NADH. These approaches can analyze vast datasets to identify patterns and make predictions that would be difficult to achieve through traditional methods alone.

One key application is the prediction of chemical properties. For instance, ML models have been developed to predict the nucleophilicity of molecules, including NADH. researchgate.netresearchgate.net These models are trained on large databases of known experimental reactivity parameters and use molecular descriptors to predict the reactivity of new or uncharacterized molecules with high accuracy and speed. This can aid in understanding how the reactivity of the NADH dianion is modulated by the enzyme environment.

ML is also being applied to analyze complex data from redox proteomics. uni-frankfurt.de NADH is the primary electron donor to Complex I of the mitochondrial electron transport chain, a major site of reactive oxygen species (ROS) production. ML algorithms can analyze protein structural and sequence features to predict which cysteine residues are susceptible to redox modification, a key consequence of the redox state linked to the NADH/NAD⁺ ratio. uni-frankfurt.de These predictions can help identify novel regulatory sites on proteins that are sensitive to the metabolic state of the cell.

Furthermore, AI and ML are being integrated into the analysis of imaging data. For example, ML-based segmentation of mitochondria from NADH autofluorescence images allows for a more accurate quantification of mitochondrial metabolism and dynamics in living cells. While not directly studying the dianion, this approach leverages the unique fluorescent properties of NADH to provide systemic insights into the metabolic pathways where it plays a central role.

Table 3: Applications of Machine Learning in NADH-Related Research

Application Area Machine Learning Technique Goal Outcome/Prediction
Reactivity Prediction Extra Trees Algorithm, Ensemble Learning Predict Mayr's nucleophilicity (N) and electrophilicity (E) parameters. Accurate prediction of NADH and NADPH nucleophilicity. researchgate.netresearchgate.net
Redox Proteomics Various (e.g., PROPKA for pKa prediction) Predict which protein cysteine residues are susceptible to redox modification. Identification of structural predictors for modification, such as solvent accessibility. uni-frankfurt.de
Biochemical Data Analysis Mean Centering, Autoscaling Pre-process and analyze complex spectral data from biochemical assays involving NADH. Removal of data offsets to better visualize differences between spectra. unibo.it
Image Analysis Segmentation Algorithms Isolate mitochondria in fluorescence microscopy images based on NADH signal. Quantify mitochondrial metabolic activity and morphology.

Advanced Spectroscopic and Analytical Methodologies for Nadh Dianion Research

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the fleeting events that occur on extremely short timescales, such as those involving excited states and transient intermediates of molecules like the NADH dianion. ekspla.com This technique utilizes ultrashort laser pulses to initiate a photochemical or photophysical process and then probe the subsequent changes in the system as a function of time. ekspla.com

Picosecond UV Pump-Mid-Infrared Probe Spectroscopy

Recent investigations into the ultrafast photodynamics of NADH have employed picosecond UV pump-mid-infrared (mIR) probe spectroscopy to unravel complex relaxation pathways. biorxiv.orgbiorxiv.org In this technique, a picosecond ultraviolet (UV) pulse excites the molecule, and a subsequent mid-infrared (mIR) pulse probes the vibrational modes of the resulting transient species. ekspla.combiorxiv.org By varying the time delay between the pump and probe pulses, the evolution of the excited states can be monitored with high temporal resolution. ekspla.com

Studies using this method on NADH have provided direct evidence for the formation of a long-lived charge-separated state, with a lifetime of approximately 900 picoseconds, following UV excitation. biorxiv.orgbiorxiv.org This state, previously unobserved, is proposed to involve the formation of an adenosine (B11128) radical anion (A•−) and a dihydronicotinamide radical cation (NH•+). biorxiv.org The identification of this charge-transfer state helps to explain the previously enigmatic observation of longer fluorescence lifetimes for NADH in its stacked conformation. biorxiv.org

The transient mid-infrared absorbance difference spectra reveal characteristic ground state bleach signals and excited-state absorption bands. For instance, upon 339 nm excitation of NADH, negative signals corresponding to the ground state bleach of the dihydronicotinamide moiety are observed at specific wavenumbers, while positive signals indicate the absorption of transient species. biorxiv.org Computational modeling, including vibrational frequency analysis, complements the experimental data to assign these spectral features to specific molecular structures and electronic states. biorxiv.org

Time-Resolved Fluorescence Anisotropy

Time-resolved fluorescence anisotropy is a technique that provides insights into the rotational dynamics and conformational flexibility of fluorescent molecules like NADH. nih.govmdpi.com This method involves exciting the sample with polarized light and then measuring the time-dependent polarization of the emitted fluorescence. mdpi.com The rate at which the fluorescence anisotropy decays is related to the rotational correlation time of the molecule, which in turn depends on its size, shape, and the viscosity of its environment. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and certain transition metal ions. taylorfrancis.com This makes it an invaluable tool for studying radical intermediates that may be formed from the this compound in various chemical and biological reactions. taylorfrancis.comresearchgate.net

Detection and Characterization of Radical Intermediates

EPR spectroscopy has been instrumental in detecting and characterizing radical intermediates generated from NADH in enzymatic and chemical systems. For instance, in reactions catalyzed by certain enzymes, NADH can participate in single-electron transfer processes, leading to the formation of the NAD• radical. While the NAD• radical itself may not be directly spin-trapped, its subsequent reaction with molecular oxygen can produce the superoxide (B77818) radical anion, which is detectable by EPR. nih.gov

In studies involving the reduction of quinones by NADH, catalyzed by organometallic complexes, EPR has been used to identify the resulting semiquinone radical anions. researchgate.net The characteristic EPR spectra of these radical anions, with their specific hyperfine coupling constants, provide definitive evidence of their formation and can be simulated for confirmation. researchgate.net This demonstrates the ability of EPR to identify specific radical species generated in reactions involving NADH.

Spin-Labeling for Conformational Probing

While NADH itself is not paramagnetic, the technique of site-directed spin labeling (SDSL) can be employed to introduce a stable radical (a spin label) at a specific position on the molecule or on a protein that binds it. uni-osnabrueck.dersc.org The EPR spectrum of the spin label is sensitive to its local environment, including its mobility and proximity to other paramagnetic centers. rsc.orgmdpi.com

This approach allows researchers to probe conformational changes and dynamics of macromolecules. uni-osnabrueck.de By attaching a spin label to a molecule of interest, one can obtain information about the interactions and dynamics of that molecule. taylorfrancis.com While direct spin-labeling of the this compound itself is less common, the principle is widely applied in studying the structure and function of proteins and other biomolecules that interact with NADH. uni-halle.de The line shape of the EPR spectrum provides information on the rotational motion of the spin label, which is influenced by the conformational state of the molecule to which it is attached. rsc.org

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing molecules based on their mass-to-charge ratio. ru.nl Recent advancements, particularly the development of soft ionization techniques like electrospray ionization (ESI), have enabled the direct analysis of transient reaction intermediates from solution. mdpi.com

In the context of NADH, liquid chromatography-mass spectrometry (LC-MS) is a crucial method for quantifying the different redox states (NADH and NAD+). nih.gov ESI-MS can detect the molecular anion [M-H]⁻ of NADH. nih.gov A significant challenge in studying NADH/NAD+ ratios is the potential for interconversion between the oxidized and reduced forms during the extraction and analysis process. nih.gov Researchers have developed optimized extraction protocols, such as using a mixture of acetonitrile, methanol, and water with formic acid, to minimize this interconversion and allow for accurate measurements. nih.gov

Furthermore, MS techniques are invaluable for identifying products and intermediates in enzymatic reactions involving NADH. For example, in studies of enzymes that catalyze the reduction of substrates using NADH, CE-TOFMS (Capillary Electrophoresis Time-of-Flight Mass Spectrometry) has been used to identify the reaction products by their accurate mass. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to confirm the structure of these intermediates by fragmenting the parent ion and analyzing the resulting daughter ions. acs.org This approach provides strong evidence for the identity of unknown compounds formed in NADH-dependent reactions. researchgate.net

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms through metabolic pathways and elucidating enzymatic reaction mechanisms. nih.gov By replacing an atom with its heavier, stable isotope, researchers can follow the molecule's transformations without altering its chemical properties significantly. This approach has been instrumental in understanding the stereochemistry and kinetics of NADH-dependent enzymatic reactions. nih.govresearchgate.net

Deuterium (B1214612) (²H) Labeling: Deuterium labeling is widely used to investigate the stereospecificity of hydride transfer in reactions involving NADH. nih.gov Enzymes that use NADH as a cofactor often exhibit high stereoselectivity, transferring a hydride ion to or from a specific face of the nicotinamide (B372718) ring. By using NADH stereospecifically labeled with deuterium at the C4-position of the nicotinamide ring ([4R-²H]NADH or [4S-²H]NADH), the mechanism of oxidoreductases can be probed. nih.gov For instance, the preparation of deuterated NADH using H₂ as the reducing agent and heavy water (²H₂O) as the deuterium source allows for high levels of deuterium incorporation. nih.gov This method, utilizing a heterogeneous biocatalyst with a hydrogenase and an NAD⁺ reductase, ensures the formation of specific isotopologues like [4S-²H]NADH. nih.gov Such labeled cofactors are essential tools for preparing synthetically challenging asymmetrically deuterated drug analogues. nih.gov Furthermore, deuterium labeling of substrates that enter metabolic pathways can reveal the contribution of specific routes to NADPH production and track the flow of reducing equivalents. mdpi.com For example, deuterium from labeled glucose can be transferred to NADH and subsequently to other molecules like lactate, providing insights into glycolytic flux. nih.gov

Carbon-13 (¹³C) Labeling: ¹³C labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of intracellular metabolic pathways. oup.comresearchgate.netnih.gov By supplying cells with a ¹³C-labeled substrate, such as [U-¹³C]glucose, the distribution of the ¹³C isotope throughout the metabolic network can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. oup.comnih.gov This allows for the determination of the relative and absolute fluxes through pathways that produce or consume NADH, such as glycolysis and the citric acid cycle. oup.comvanderbilt.edu For example, ¹³C-based MFA was used to study a glycerol-overproducing Saccharomyces cerevisiae strain, revealing that excess cytosolic NADH was generated and suggesting the activity of redox shuttles like the malate (B86768)/aspartate shuttle to transfer reducing equivalents into the mitochondria. oup.com These studies provide a quantitative understanding of how redox balance, particularly the NAD⁺/NADH ratio, is maintained under different physiological or genetic conditions. diva-portal.org

Interactive Table 1: Isotopic Labeling Strategies in NADH Research

Isotope Labeling Strategy Application Key Findings
Deuterium (²H) Labeling of NADH at the C4-position or labeling of metabolic substrates (e.g., glucose, water). nih.govmdpi.com Elucidation of enzyme stereoselectivity, tracing hydride transfer, and quantifying pathway contributions to redox metabolism. nih.govresearchgate.netmdpi.com Revealed the stereospecificity of numerous oxidoreductases and enabled tracking of redox equivalents through metabolic networks. nih.govnih.gov
Carbon-13 (¹³C) Use of ¹³C-labeled substrates (e.g., glucose) to trace carbon flow through metabolic pathways. oup.comnih.gov Metabolic Flux Analysis (MFA) to quantify intracellular reaction rates and study the regulation of redox balance. oup.comvanderbilt.edudiva-portal.org Quantified fluxes through central carbon metabolism, identifying bottlenecks and the roles of redox shuttles in managing the NAD⁺/NADH pool. oup.com

Genetically Encoded Fluorescent Biosensors for Intracellular Redox State (Methodological Aspects)

Genetically encoded fluorescent biosensors (GEFBs) are powerful tools for monitoring the dynamics of metabolites and signaling molecules within living cells in real-time and with high spatial resolution. nih.govmdpi.com Several biosensors have been developed specifically to measure the intracellular concentration of NADH or the NADH/NAD⁺ ratio, providing invaluable insights into the cellular redox state. researchgate.netnih.gov

The fundamental design of these biosensors involves two key components: a "sensor unit" that specifically binds the target molecule (NADH) and undergoes a conformational change upon binding, and a "reporter unit," typically one or more fluorescent proteins (FPs), that translates this conformational change into a detectable change in fluorescence. nih.gov

Design Principles: A common strategy for creating NADH biosensors involves using a bacterial NAD(H)-binding protein, such as Rex from Thermus aquaticus (T-Rex), as the sensor domain. nih.govresearchgate.net The Rex protein undergoes a significant conformational change when it binds NADH. nih.gov This sensor domain is fused with a fluorescent protein, often a circularly permuted fluorescent protein (cpFP), such as cpYFP (circularly permuted yellow fluorescent protein) or T-Sapphire, a variant of green fluorescent protein (GFP). researchgate.netharvard.edu

For instance, the biosensor Peredox was constructed by inserting a cpT-Sapphire into the bacterial Rex protein. harvard.eduresearchgate.net The binding of NADH to the Rex domain induces a conformational change that alters the environment of the cpT-Sapphire chromophore, leading to an increase in its fluorescence intensity. researchgate.netoup.com NAD⁺ can also bind to Rex but does not induce the same conformational change, meaning the sensor's fluorescence is responsive to the ratio of NADH to NAD⁺. harvard.eduoup.com To allow for ratiometric measurements, which correct for variations in sensor expression levels, a second, spectrally distinct fluorescent protein that is insensitive to NADH (like mCherry) is often fused to the sensor construct. researchgate.netoup.com

Other NADH biosensors, such as Frex, also utilize the Rex protein but are designed to report on the absolute concentration of NADH rather than the NADH/NAD⁺ ratio. nih.govnih.gov SoNar is another sensor based on T-Rex and cpYFP that responds to the NAD⁺/NADH ratio and exhibits a large dynamic range. researchgate.net

Methodological Aspects: The utility of these biosensors lies in their ability to be genetically targeted to specific subcellular compartments, such as the cytosol, mitochondria, or nucleus. nih.govmdpi.com This allows for the simultaneous monitoring of redox dynamics in different cellular locations, revealing compartmentalized metabolic responses. nih.govnih.gov

A key methodological consideration is the sensor's affinity for its ligand (Kd). The sensor's working range must be appropriate for the physiological concentrations of NADH in the compartment being studied. mdpi.com Another important aspect is the sensor's specificity. While sensors like Frex are highly specific for NADH over NADPH, this must be carefully characterized, as the two molecules have similar fluorescent properties. nih.gov

Furthermore, the pH sensitivity of the fluorescent proteins can be a confounding factor. Significant effort has been invested in engineering biosensors, like Peredox, to be pH-resistant through targeted mutagenesis to ensure that observed fluorescence changes are due to fluctuations in the NADH/NAD⁺ ratio and not changes in intracellular pH. harvard.eduoup.com The response kinetics of the sensor must also be fast enough to capture the dynamics of the metabolic processes under investigation. researchgate.net

Interactive Table 2: Comparison of Genetically Encoded NADH Biosensors

Biosensor Sensing Domain Fluorescent Protein(s) Measures Key Methodological Features
Peredox T-Rex (from Thermus aquaticus) harvard.edu cpT-Sapphire, mCherry harvard.eduresearchgate.net Cytosolic NADH/NAD⁺ ratio harvard.edu Ratiometric, pH-resistant, allows for calibration with lactate/pyruvate (B1213749). harvard.eduoup.com
Frex Rex (from Bacillus subtilis) nih.gov cpYFP nih.gov NADH concentration nih.govnih.gov High sensitivity and specificity for NADH; can be targeted to organelles. nih.gov

Synthetic and Biocatalytic Strategies Utilizing Nadh Dianion Mechanisms

Design and Synthesis of Biomimetic NADH Analogs and Derivatives

The creation of synthetic NADH analogs is a significant area of research aimed at developing molecules that can mimic or even surpass the function of the natural coenzyme. acs.org These biomimetics are often cheaper to produce, more stable, and can be tailored for specific applications. acs.orgresearchgate.net Research has focused on modifying the nicotinamide (B372718) or adenine (B156593) portions of the molecule to tune its redox properties and enzymatic compatibility. nih.govmdpi.com Simple mimics, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), have been explored for use with various oxidoreductases, particularly flavin-dependent enzymes. researchgate.netmdpi.com The goal is to create robust, cost-effective substitutes that can function as hydride donors in biocatalytic processes, reducing the reliance on expensive, natural NADH. acs.orgmdpi.comnih.gov

Fluorescent NADH analogs are powerful tools for real-time monitoring of metabolic processes and enzyme activity. mdpi.com Since NADH itself is fluorescent, its detection can be used to track reactions, but designing probes with enhanced or specific properties offers greater utility. chemicalbook.comnih.gov These probes are engineered to change their fluorescent properties upon binding to an enzyme or participating in a redox reaction, providing a direct readout of intracellular NADH levels and dynamics. nih.govacs.org

Genetically encoded sensors represent a major advancement in this field. For instance, the Frex sensor was developed by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a bacterial NADH-binding protein (Rex). nih.gov This sensor exhibits a change in fluorescence upon binding NADH, allowing for the quantification of NADH levels in different subcellular compartments of living mammalian cells. nih.gov It is highly selective for NADH over its oxidized form (NAD+) or phosphorylated counterparts (NADPH/NADP+). nih.gov

Synthetic fluorescent probes have also been designed for rapid and sensitive NADH detection. The probe CyQ-1, which connects a cyanine (B1664457) dye with a quinolinium moiety, shows a significant fluorescence enhancement in the presence of NADH. acs.org This probe is sensitive enough to detect NADH at nanomolar concentrations and has been used for colorimetric and fluorescent detection in various cell lines, demonstrating its potential for applications like intraoperative pathological diagnosis. acs.org Another novel near-infrared (NIR) probe based on a quinoline-conjugated benzo[cd]indol dual-salt was developed for the rapid and sensitive detection of NADH fluctuations in mitochondria. rsc.org

Table 1: Examples of Fluorescent Probes for NADH Detection

Probe Name/TypeMechanism of ActionKey Features & Applications
Frex Genetically encoded sensor based on a bacterial NADH-binding protein (Rex) and cpYFP. NADH binding induces a conformational change that alters fluorescence.Highly selective for NADH. Enables real-time, ratiometric imaging of NADH levels in specific subcellular organelles (e.g., cytosol, mitochondria) in living cells. nih.gov
CyQ-1 Synthetic probe with a quinolinium moiety that is reduced by NADH, leading to a structural transformation and significant fluorescence enhancement.Rapid response (<5 min), high sensitivity (13.2 nM detection limit), and allows for both colorimetric and fluorescent detection. Used to identify tumor cells. acs.org
Quinoline-conjugated benzo[cd]indol dual-salt Synthetic near-infrared (NIR) probe that reacts with NADH, causing a change in its fluorescence profile.NIR fluorescence allows for deeper tissue penetration. Targets mitochondria and enables imaging of NADH fluctuations in models of type II diabetes and Alzheimer's disease. rsc.org
cpYFP-Based Sensor (NS2) Genetically encoded sensor created by fusing a complete Rex monomer with cpYFP and the NADH-binding domain of Rex.Purified sensor shows a 55% increase in the ratio of fluorescence emission upon NADH binding. nih.gov

NADH analogs are invaluable for dissecting the intricacies of enzyme-cofactor interactions, substrate specificity, and allosteric regulation. By systematically modifying the structure of the NADH molecule, researchers can identify the key functional groups required for binding and catalysis. google.com These studies provide fundamental insights into the molecular basis of enzyme mechanisms.

For example, analogs have been used to probe the cofactor binding site of S-Adenosylhomocysteine hydrolase (SAHH), an essential enzyme and potential anti-parasitic drug target. nih.gov By comparing the binding kinetics of various NAD+/NADH analogs to the human and Trypanosoma cruzi versions of the enzyme, researchers identified NADH analogs that selectively inhibit the parasitic enzyme, highlighting structural differences in their active sites. nih.gov Similarly, studies using analogs with horse liver alcohol dehydrogenase (HLADH) have been instrumental in mapping the enzyme's active site and understanding its stereospecificity. mdpi.comnih.gov

These analogs can also be used to explore allosteric sites—regions on an enzyme distinct from the active site that can bind molecules and modulate catalytic activity. The binding of an analog to an allosteric site can induce conformational changes that affect the enzyme's affinity for its substrate or its catalytic rate. Probing these interactions is crucial for understanding how enzyme activity is regulated within the cell and for designing novel enzyme inhibitors or activators.

Enzymatic Regeneration and Recycling Systems for Research Applications

The high cost of NADH is a major barrier to its widespread use in biocatalytic synthesis. researchgate.net To overcome this, in situ regeneration systems are employed to continuously recycle the oxidized NAD+ back to the active NADH form, allowing for the use of catalytic amounts of the expensive cofactor. nih.govrsc.org Enzymatic regeneration is the most common and efficient approach, typically using a second enzyme-substrate pair to drive the reduction of NAD+. researchgate.netmdpi.com

A widely used system involves formate (B1220265) dehydrogenase (FDH), which catalyzes the oxidation of inexpensive formate to carbon dioxide while reducing NAD+ to NADH. researchgate.netmdpi.com This system is highly efficient and produces a gaseous byproduct (CO2) that does not complicate product purification. nih.gov Another popular approach uses alcohol dehydrogenases (ADHs) with a sacrificial alcohol like isopropanol (B130326) or ethanol. nih.gov The oxidation of isopropanol yields acetone (B3395972), a relatively benign and easily removable byproduct. nih.gov More recently, hydrogen-driven systems using hydrogenases have been developed, offering a highly atom-efficient method for cofactor recycling. rsc.org

Novel materials and methods are also being developed to improve cofactor recycling and retention. One innovative approach uses mechanoresponsive protein crystals that can bind and store NADH, releasing it upon mechanical shaking to participate in reactions and then recapturing it, allowing for long-term, multi-cycle use. nih.gov

Table 2: Comparison of Enzymatic NADH Regeneration Systems

Regeneration EnzymeSacrificial SubstrateByproductAdvantagesDisadvantages
Formate Dehydrogenase (FDH) FormateCarbon Dioxide (CO₂)High efficiency; inexpensive substrate; gaseous byproduct is easily removed. nih.govmdpi.comLower specific activity compared to some other dehydrogenases. nih.gov
Alcohol Dehydrogenase (ADH) Isopropanol, EthanolAcetone, AcetaldehydeHigh specific activity; inexpensive substrates; acetone is easily separable. nih.govPotential for byproduct inhibition or side reactions. nih.gov
Glucose Dehydrogenase (GDH) GlucoseGluconolactoneHigh turnover rates. rsc.orgSubstantial co-substrate consumption; byproduct can be difficult to separate. nih.gov
Hydrogenase Hydrogen (H₂)WaterHighly atom-efficient; clean reaction with no organic byproduct. rsc.orgEnzymes can be sensitive to oxygen; requires handling of H₂ gas. rsc.org

Engineering Enzyme Active Sites for Modulated NADH Dianion Specificity or Catalysis

Protein engineering offers a powerful strategy to tailor enzymes for specific biocatalytic applications by altering their active sites. A primary goal is to modulate cofactor specificity, for instance, by converting an NADP+-dependent enzyme to use the more cost-effective NAD+. nih.govfrontiersin.org This typically involves modifying the amino acid residues that interact with the 2'-phosphate group present on NADP+ but absent from NAD+. frontiersin.orgoup.com

Enzymes that prefer NADP+ often have positively charged residues (e.g., Lysine (B10760008), Arginine) or hydrogen bond donors (e.g., Serine) in the cofactor binding pocket to stabilize the negatively charged 2'-phosphate. frontiersin.orgoup.com Conversely, NAD+-dependent enzymes may feature a negatively charged residue (e.g., Aspartate) that creates electrostatic repulsion with the phosphate (B84403) group of NADP+. frontiersin.org By using site-directed mutagenesis to swap these key residues, scientists have successfully reversed the cofactor preference of numerous oxidoreductases, including alcohol dehydrogenases and xylose reductases. oup.comresearchgate.net For example, replacing key lysine and histidine residues in an alcohol dehydrogenase with smaller, uncharged, or oppositely charged amino acids can disrupt NADP+ binding and favor NAD+. oup.com

Beyond altering specificity, enzyme engineering can enhance catalytic efficiency with the this compound. The binding energy of the dianionic phosphate groups of the substrate and/or cofactor can drive conformational changes that "activate" the enzyme, moving it from an open, inactive state to a closed, catalytically competent conformation. researchgate.netresearchgate.netnih.gov Understanding this mechanism allows for the targeted mutation of residues, not just in the catalytic center but also in regions that control these conformational dynamics, to optimize enzyme performance. nih.gov Computational methods, such as the IPRO algorithm, are increasingly used to predict mutations that will improve the interaction energy between the enzyme and NADH, leading to rationally designed enzymes with enhanced activity or altered specificity. frontiersin.org

Table 3: Examples of Engineered Enzymes with Altered NADH Specificity/Catalysis

Original EnzymeMutation(s)EffectApproach
Alcohol Dehydrogenase D (AdhD) from Pyrococcus furiosus K249G / H255RAltered cofactor specificity by targeting residues interacting with the 2'-phosphate of NADP(H).Site-Directed Mutagenesis. oup.com
Carbonyl Reductase (GoCR) from Gluconobacter oxydans Cys93, Tyr149, Trp193 mutationsGuided the engineering of the enzyme for altered substrate preference and stereospecificity.Structure-based rational design and computational modeling. scitechnol.com
NADH Oxidase from Lactobacillus plantarum Site-specific mutagenesis in substrate binding pocketEngineered the enzyme to also accept NADPH as a cofactor.Structure-guided site-specific mutagenesis. researchgate.net
Triosephosphate Isomerase (TIM) from Trypanosoma brucei brucei P168AProbed the interactions between the catalytic site and the dianion activation site, showing a decrease in catalytic efficiency.Site-Directed Mutagenesis to study catalytic mechanism. nih.gov

Future Research Directions and Interdisciplinary Frontiers

Integration of Multi-Scale Computational and Experimental Approaches

A significant frontier in understanding the NADH dianion's role in catalysis lies in the synergistic integration of computational and experimental methods across multiple scales. While experimental techniques provide essential data on reaction outcomes and enzyme structures, computational approaches can illuminate the transient states and dynamic events that are often invisible to direct observation.

Computational Approaches: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the electronic-level details of NADH-mediated reactions. rsc.org These studies can elucidate reaction mechanisms, such as whether a reaction proceeds via a one-step hydride transfer or a multi-step process involving radical intermediates. rsc.orgresearchgate.net For example, DFT studies combined with experimental data have provided insights into the reductive amination of α-ketoacids mediated by NADH, supporting a mechanism involving a hemiaminal intermediate that facilitates hydride transfer. rsc.org

Molecular dynamics (MD) simulations extend these insights to the atomistic behavior of the entire enzyme-cofactor-substrate complex over time. Large-scale MD simulations have been used to probe the energetics and conformational dynamics coupled to proton-coupled electron transfer (PCET) in complex I of the respiratory chain. acs.org These simulations reveal how the binding and reaction of the this compound are linked to conformational changes within the enzyme, which in turn drive subsequent electron transfer steps. acs.org

Experimental Validation: The predictive power of these computational models is critically dependent on validation against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational landscape of NADH in solution. Recent studies using ³¹P NMR techniques like Chemical Exchange Saturation Transfer (CEST) and Diffusion-Ordered Spectroscopy (DOSY) have characterized the equilibrium between the "folded" and "unfolded" conformations of the this compound and how this is influenced by the solvent environment. researchgate.net Other techniques like Fourier-transform infrared (FT-IR) spectroscopy and electrochemistry provide complementary data on molecular vibrations and redox properties, which can be directly compared with computational predictions. acs.orgmdpi.com

The future lies in creating a tight feedback loop between these methods. Experimental results will guide the refinement of computational models, while simulations will generate testable hypotheses about reaction mechanisms and the roles of specific amino acid residues, which can then be probed experimentally through site-directed mutagenesis and kinetic analysis. This integrated approach will be indispensable for deciphering the mechanisms of complex NADH-dependent enzymes and for the rational design of novel biocatalysts. osti.gov

High-Throughput Screening of NADH-Dependent Enzyme Libraries

The vast potential of NADH-dependent enzymes in industrial biotechnology and synthetic chemistry has created a demand for rapid and efficient methods to discover and engineer them. High-throughput screening (HTS) technologies, particularly those based on microfluidics, are at the forefront of this effort, enabling the analysis of millions of enzyme variants in a single day. nih.govpnas.org

Droplet-Based Microfluidics: This technology compartmentalizes individual cells or enzymatic reactions into picoliter-volume water-in-oil droplets. This miniaturization allows for the screening of massive libraries while minimizing reagent consumption. mdpi.com Several detection methods have been developed for screening NADH-dependent reactions within these droplets:

Fluorescence-Based Assays: Many HTS methods rely on coupling the consumption or production of the this compound to a fluorescent signal. This can be achieved using fluorescent protein-based biosensors that report on the NAD⁺/NADH ratio, such as the SoNar sensor, which offers a robust signal and a large dynamic range. nih.gov Alternatively, the reaction can be coupled to a secondary enzyme that converts the NADH product into a fluorescent molecule. biorxiv.org

Absorbance-Activated Droplet Sorting (AADS): This technique allows for the direct detection of changes in NADH absorbance at 340 nm or the absorbance of a colored product from a coupled reaction. pnas.org AADS has been successfully used to evolve an amino acid dehydrogenase by sorting droplets at rates of over one million per hour, enriching for variants with improved activity. pnas.org

These HTS platforms are powerful tools for directed evolution campaigns aimed at tailoring NADH-dependent enzymes for specific applications. For instance, growth-based selection platforms have been developed to screen large libraries for variants of enzymes like cyclohexanone (B45756) monooxygenase (CHMO) with altered cofactor specificity, successfully switching their preference from the more expensive NADPH to the this compound. nih.gov This not only reduces cofactor costs for industrial processes but also provides fundamental insights into the structural basis of cofactor binding and specificity. nih.gov

Table 1: Comparison of High-Throughput Screening (HTS) Methods for NADH-Dependent Enzymes
TechniqueDetection PrincipleThroughput (events/sec)Key AdvantageReference
Fluorescence-Activated Droplet Sorting (FADS) with BiosensorsGenetically encoded biosensor (e.g., SoNar) fluoresces in response to NADH/NAD+ ratio.~2,000Directly measures intracellular redox state without cell lysis. nih.gov
FADS with Coupled Enzyme CascadesNADH production/consumption is linked via other enzymes to a fluorescent product.~2,000Highly sensitive and adaptable to various reactions. biorxiv.org
Absorbance-Activated Droplet Sorting (AADS)Direct absorbance measurement of NADH (340 nm) or a colored product.~300Label-free detection, avoiding potential artifacts from fluorescent probes. pnas.org
Growth-Based SelectionEngineered host strain where growth is dependent on the activity of the target enzyme with NADH.N/A (Selection-based)Screens extremely large libraries ( >10⁶) for functional improvements. nih.gov

Development of Novel Spectroscopic Techniques for In Situ Mechanistic Studies

To fully understand how the this compound functions, researchers require tools that can observe its behavior directly within the dynamic environment of an active enzyme. The development of advanced spectroscopic techniques is opening new windows into these processes, providing unprecedented temporal and structural resolution.

Time-Resolved Spectroscopy: The fundamental act of hydride transfer from the this compound occurs on ultrafast timescales. Femtosecond time-resolved spectroscopy techniques, such as transient absorption and two-dimensional infrared (2D-IR) spectroscopy, are essential for capturing these fleeting events. biorxiv.orgresearchgate.net Recent studies have used these methods to investigate the photophysics of NADH, revealing the existence of previously unobserved charge-transfer states and photochemical pathways that may have biological relevance. biorxiv.org Applying these techniques to enzyme-NADH complexes will allow researchers to track the flow of electrons and the associated structural changes in real-time, providing a direct view of the catalytic cycle as it happens.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) difference spectroscopy can detect subtle changes in the vibrational modes of both the cofactor and the protein backbone upon redox reactions. This has been used to characterize complex I, revealing that the redox transitions of the this compound and iron-sulfur clusters induce significant reorganization of the polypeptide structure and the protonation states of key aspartate or glutamate (B1630785) residues, linking electron transfer to proton pumping. acs.org

Surface-Enhanced Raman Scattering (SERS): SERS is an emerging technique that offers extreme sensitivity for detecting specific molecules. A novel enzymatic method using SERS has been developed for the quantitative detection of NADH. mdpi.com This approach couples the oxidation of NADH to the production of a pigment with a unique Raman signature, allowing for highly sensitive measurement. mdpi.com Future development of SERS-based methods could enable in situ monitoring of NADH concentrations and reactions within complex biological matrices or on single enzyme molecules.

Table 2: Novel Spectroscopic Techniques for Studying the this compound
TechniqueInformation ProvidedKey Application/FindingReference
Femtosecond Transient AbsorptionUltrafast excited-state dynamics, identification of transient intermediates (e.g., radical ions, charge-transfer states).Revealed a long-lived charge-separated state in photoexcited NADH. biorxiv.org
2D Infrared (2D-IR) SpectroscopySite-specific structural dynamics and coupling between vibrational modes on a sub-picosecond timescale.Characterized the vibrational modes of folded vs. unfolded NADH, probing interactions between the adenine (B156593) and nicotinamide (B372718) rings. researchgate.net
FT-IR Difference SpectroscopyChanges in protein backbone and amino acid side-chain structure coupled to cofactor redox state changes.Showed that oxidation of FeS cluster N2 in Complex I is coupled to the protonation of an Asp/Glu residue. acs.org
Surface-Enhanced Raman Scattering (SERS)Highly sensitive and specific quantitative detection of NADH via an enzymatic amplification system.Developed a quantitative detection method for NADH with high sensitivity. mdpi.com
Fluorescence Lifetime Imaging (FLIM)Spatial distribution of free vs. protein-bound NADH pools within living cells based on fluorescence lifetime.Identified metabolic disruptions in the brain by analyzing shifts in the NADH phasor plot. plos.org

Systems-Level Understanding of NADH Dynamics in Complex Biochemical Networks (Mechanistic Focus)

To truly grasp the role of the this compound, it is essential to understand its dynamics at the systems level—how its concentration and redox state (the NADH/NAD⁺ ratio) fluctuate in space and time within a living cell and how these dynamics regulate the flow of metabolites through complex, interconnected networks.

Genetically Encoded Biosensors: A key enabling technology for this field is the development of genetically encoded fluorescent biosensors. Sensors like Peredox and SoNar can be expressed in specific cellular compartments (e.g., cytosol, mitochondria) to provide real-time readouts of the NADH/NAD⁺ ratio. oup.comnih.gov These tools have moved the field beyond static measurements in whole-cell extracts, which mix pools from different compartments, to dynamic monitoring in living cells and tissues. oup.com Using these sensors, researchers have begun to map the real-time response of cytosolic and mitochondrial NADH pools to metabolic perturbations, revealing the intricate coordination between glycolysis, the TCA cycle, and oxidative phosphorylation. oup.comnih.gov

Mechanistic Modeling of Networks: The data generated by these biosensors provide the foundation for building and validating quantitative, mechanistic models of metabolic networks. The goal is to understand how the system-level behavior of the NADH pool emerges from the underlying molecular mechanisms—the kinetics of individual NADH-dependent enzymes, the rates of metabolite transport between compartments, and the allosteric regulation of key metabolic control points. For example, understanding the directionality and flux through metabolite shuttles, like the malate-aspartate shuttle, is critical for modeling how redox equivalents are transferred between the cytosol and mitochondria. oup.com

Future research will focus on integrating these dynamic, compartment-specific measurements with other 'omics' data (e.g., proteomics, metabolomics) to construct comprehensive, predictive models of cellular metabolism. This systems-level, mechanistic understanding is crucial for predicting how metabolic networks will respond to genetic or environmental changes and for the rational design of interventions to treat metabolic diseases or to optimize microbial cell factories for biotechnological production. biorxiv.org

Q & A

How can researchers accurately detect and quantify NADH dianion in enzymatic assays while ensuring stability?

Methodological Answer:

  • Fluorimetric/Colorimetric Assays : Use serial dilutions of NADH standards (e.g., 0.03–30 µM) in PBS buffer for calibration. Prepare working solutions with probes like Amplite® Fluorimetric NADH Assay Kit, ensuring immediate use post-dilution due to instability .
  • UV/Vis Spectroscopy : Monitor absorbance at 340 nm (NADH’s λ_max) under steady-state conditions. For immobilized enzymes (e.g., formate dehydrogenase), employ packed bed reactors with continuous data collection to minimize degradation .
  • Stability Measures : Maintain pH >7.4 to preserve the dianion’s oxidizing capacity, as acidic conditions accelerate decay. Use buffered solutions (e.g., TEA buffer at pH 7.5) and avoid prolonged exposure to light or oxygen .

What experimental designs are optimal for studying this compound’s role in enzyme-substrate binding kinetics?

Methodological Answer:

  • Ordered Binding Mechanisms : For enzymes like glycerol-3-phosphate dehydrogenase (GPDH), design experiments with NADH added first (Kd = 7 µM), followed by substrates like dihydroxyacetone phosphate (DHAP). Mutagenesis (e.g., R269A, N270A) can isolate dianion binding effects without disrupting NADH binding .
  • Michaelis-Menten Kinetics : Plot initial velocity data at varying NADH concentrations (e.g., 0.10–0.20 mM) to derive kcat and Km. Use nonlinear least-squares fitting to account for weak ternary complex formation .
  • Model-Based Optimal Design : Apply closed-loop identification systems to automate kinetic parameter estimation, reducing manual errors and enhancing reproducibility .

How can researchers resolve contradictions in reaction mechanisms involving this compound (e.g., H-transfer vs. electron transfer)?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated NADH to distinguish concerted H− transfer from stepwise H•/e− pathways .
  • Spectroscopic Probes : Employ EPR to detect radical intermediates (e.g., RSF∙) under anaerobic conditions. Note that this compound’s oxidizing potency is pH-dependent, requiring adjustments to experimental conditions .
  • Computational Modeling : Use free energy diagrams (Eyring equation) to compare activation barriers for alternative mechanisms. Validate against experimental νi/[E] correlations .

What advanced techniques characterize allosteric activation of enzymes by phosphite dianion in NADH-dependent reactions?

Methodological Answer:

  • Concentration-Dependent Activation : Titrate phosphite dianion (0–3.6 mM) into GPDH-catalyzed GLY reduction assays. Measure νi/[E] slopes to derive (kcat/Km)app, confirming linear correlations indicative of weak binding .
  • 1H NMR Analysis : Verify reaction products (e.g., ethylene glycol) to rule out side reactions. Ensure substrate purity via pre-treatment with NADH Extraction Solution to neutralize contaminants .
  • Quaternary Complex Analysis : Use stopped-flow kinetics to detect transient E•NADH•GLY•HPO3^2− complexes. Fit data to eq. 1 (no significant E•NADH•HPO3^2− formation) to refine mechanistic models .

How should researchers address discrepancies in this compound’s redox behavior across pH gradients?

Methodological Answer:

  • pH-Controlled Experiments : Perform parallel assays at pH 7.4 (physiological) vs. high pH (>9) to compare this compound’s stability and reactivity. Use buffers like TEA (pH 7.5) or carbonate (pH 10) .
  • Redox Couple Validation : Pair NADH with acetaldehyde/ethanol systems (catalyzed by ADH) to confirm reduction capacity. Monitor NAD+ regeneration via absorbance decay at 340 nm .
  • EPR under Anaerobic Conditions : Detect radical intermediates at varying pH to map redox pathways. Correlate findings with kinetic data to resolve pH-dependent contradictions .

What methodologies ensure reproducibility in measuring this compound’s kinetic parameters across labs?

Methodological Answer:

  • Standardized Protocols : Adopt published methods (e.g., Amplite® Kit protocols) for NADH quantification. Include detailed reagent sources (e.g., Sigma-Alditch NADH) and equipment specs (e.g., UV/Vis spectrophotometer model) .
  • Inter-Lab Calibration : Share reference datasets (e.g., kcat/Km for GPDH) via open-access platforms. Use statistical tools (e.g., R or Python) for error propagation analysis .
  • Peer-Review Compliance : Structure papers with explicit Methods sections, including raw data tables and statistical codes. Follow journal guidelines (e.g., Reviews in Analytical Chemistry) for clarity and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.